An In-Depth Technical Guide to 2-Bromoallylamine: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-Depth Technical Guide to 2-Bromoallylamine: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoallylamine is a versatile bifunctional molecule that has emerged as a valuable building block in contemporary organic synthesis. Its unique structure, featuring a primary amine and a vinyl bromide moiety, allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 2-bromoallylamine, with a particular focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
2-Bromoallylamine is a colorless liquid that may discolor over time, especially when exposed to light and air. It is advisable to store it at low temperatures in a dark container.[1] It is characterized by the following physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₃H₆BrN | [2] |
| Molecular Weight | 135.99 g/mol | [2] |
| Boiling Point | 65-68 °C at 100 mmHg | [1] |
| Refractive Index (n²⁵_D) | 1.5075–1.5085 | [1] |
| CAS Number | 6943-51-7 | [2] |
Chemical Structure and Spectroscopic Data
The structure of 2-bromoallylamine features a primary amine attached to an allyl group, with a bromine atom substituted at the second carbon of the propene chain.
Caption: Molecular structure of 2-bromoallylamine.
Spectroscopic Characterization:
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¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromoallylamine is expected to show distinct signals for the different types of protons. The two protons of the aminomethyl group (-CH₂-N) would appear as a doublet. The two geminal protons on the terminal carbon of the double bond (=CH₂) would likely appear as two distinct signals, each being a singlet or a narrow multiplet. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The carbon bearing the bromine atom (C-Br) will be significantly deshielded and appear downfield. The methylene carbon attached to the nitrogen (-CH₂-N) will also be deshielded, while the terminal vinyl carbon (=CH₂) will appear in the typical alkene region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-bromoallylamine will exhibit characteristic absorption bands. The N-H stretching of the primary amine will appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C=C stretching vibration will be observed around 1630 cm⁻¹. The C-Br stretching frequency typically appears in the fingerprint region, below 800 cm⁻¹.
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Mass Spectrometry: The mass spectrum of 2-bromoallylamine will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks at m/z 135 and 137. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of a hydrogen atom or the vinyl group.
Synthesis of 2-Bromoallylamine
A reliable and scalable synthesis of 2-bromoallylamine can be achieved through a modified Delépine reaction.[1] This method involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine.[1]
Caption: Delépine reaction for the synthesis of 2-bromoallylamine.
Experimental Protocol: Synthesis of 2-Bromoallylamine via the Delépine Reaction[1]
Step 1: Formation of 2-Bromoallylhexaminium Bromide
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In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a solution of hexamethylenetetramine in chloroform.
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Heat the solution to reflux with stirring.
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Add 2,3-dibromopropene dropwise to the refluxing solution over a period of one hour.
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Continue to stir the reaction mixture at reflux for an additional three hours.
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Allow the mixture to cool to room temperature, then cool further in an ice bath.
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Collect the precipitated crude 2-bromoallylhexaminium bromide by suction filtration and air-dry.
Step 2: Hydrolysis to 2-Bromoallylamine
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Dissolve the crude 2-bromoallylhexaminium bromide in a warm solution of ethanol, water, and concentrated hydrochloric acid.
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Allow the reaction mixture to stand at room temperature for 24 hours, during which time ammonium chloride will precipitate.
-
Remove the ammonium chloride by suction filtration.
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Concentrate the mother liquor under reduced pressure.
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Dissolve the residue in water and cool the solution in an ice bath.
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Make the solution strongly alkaline (pH > 13) by the addition of a sodium hydroxide solution.
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Separate the resulting oily layer of 2-bromoallylamine.
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Extract the aqueous layer with ether.
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Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
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Filter and distill the solution under reduced pressure to obtain pure 2-bromoallylamine.
Causality behind Experimental Choices: The use of hexamethylenetetramine allows for the selective formation of the primary amine, avoiding the over-alkylation that can occur with ammonia.[4] The acidic hydrolysis of the intermediate quaternary ammonium salt is a clean and efficient method to liberate the desired amine.[1] Distillation under reduced pressure is crucial to prevent polymerization of the product.[3]
Reactivity and Synthetic Applications
The dual functionality of 2-bromoallylamine makes it a versatile reagent in organic synthesis. The primary amine can act as a nucleophile, while the vinyl bromide moiety can participate in a variety of cross-coupling reactions.
Reactions at the Amine Group
As a primary amine, 2-bromoallylamine readily undergoes reactions typical of this functional group, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions allow for the introduction of the 2-bromoallyl group into a wide range of molecular scaffolds.
Reactions at the Vinyl Bromide Group
The vinyl bromide functionality of 2-bromoallylamine is particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of 2-bromoallylamine with boronic acids or their derivatives is a powerful method for the synthesis of 2-aryl- or 2-vinyl-allylamines.[5][6] These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Caption: Suzuki-Miyaura coupling of 2-bromoallylamine.
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Other Cross-Coupling Reactions: 2-Bromoallylamine can also participate in other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.
Applications in Drug Discovery and Development
The unique structural features of 2-bromoallylamine make it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other scaffolds of medicinal interest. The ability to functionalize both the amine and the vinyl bromide moieties provides a high degree of molecular diversity. For instance, the allylamine backbone is a common structural motif in many bioactive molecules, and the 2-bromoallyl group serves as a handle for further synthetic elaboration.
While specific examples of marketed drugs directly synthesized from 2-bromoallylamine are not widely documented in readily available literature, its potential as a key building block is evident from its reactivity profile. It can be utilized in the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug classes.[7] For example, intramolecular cyclization reactions or multi-component reactions involving 2-bromoallylamine can lead to the formation of substituted pyrrolidines, piperidines, and other important heterocyclic systems.
Safety and Handling
2-Bromoallylamine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as a flammable liquid and vapor.[8] It is corrosive and can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.[8]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety goggles or a face shield.
-
Wear a lab coat or other protective clothing.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2-Bromoallylamine is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex and diverse molecular architectures. Its utility in the synthesis of substituted allylamines and heterocyclic compounds highlights its potential for applications in drug discovery and development. As with any reactive chemical, proper safety precautions must be strictly followed when handling 2-bromoallylamine.
References
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Bottini, A. T.; Olsen, R. E. 2-Bromoallylamine. Org. Synth.1964 , 44, 18. [Link]
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PubChem. 2-Bromoallylamine. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 2-Bromoallylamine, GHS Classification. National Center for Biotechnology Information. [Link]
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YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
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Bottini, A. T.; Olsen, R. E. N-(2-bromoallyl)ethylamine. Org. Synth.1964 , 44, 53. [Link]
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Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]
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Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
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Organic Chemistry Portal. Delepine reaction. [Link]
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Bioactive molecules containing homoallylamine. - ResearchGate. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]
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